molecular formula C20H24N2O3 B5632321 1-[4-(3-Methoxyphenyl)piperazin-1-yl]-2-(3-methylphenoxy)ethanone

1-[4-(3-Methoxyphenyl)piperazin-1-yl]-2-(3-methylphenoxy)ethanone

Cat. No.: B5632321
M. Wt: 340.4 g/mol
InChI Key: KRDLKYIVIFSXNM-UHFFFAOYSA-N
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Description

1-[4-(3-Methoxyphenyl)piperazin-1-yl]-2-(3-methylphenoxy)ethanone is a compound that belongs to the class of piperazine derivatives Piperazines are known for their diverse pharmacological properties and are often used in drug discovery and development

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[4-(3-Methoxyphenyl)piperazin-1-yl]-2-(3-methylphenoxy)ethanone typically involves the reaction of 3-methoxyphenylpiperazine with 3-methylphenoxyacetyl chloride under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform, with a base like triethylamine or sodium hydroxide to neutralize the hydrochloric acid formed during the reaction.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or column chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

1-[4-(3-Methoxyphenyl)piperazin-1-yl]-2-(3-methylphenoxy)ethanone can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

    Reduction: The carbonyl group can be reduced to form an alcohol.

    Substitution: The methoxy and methyl groups can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride in anhydrous conditions.

    Substitution: Reagents such as halogens (e.g., bromine, chlorine) or nucleophiles (e.g., amines, thiols) under appropriate conditions.

Major Products

    Oxidation: Formation of hydroxyl derivatives.

    Reduction: Formation of alcohol derivatives.

    Substitution: Formation of various substituted derivatives depending on the reagents used.

Scientific Research Applications

1-[4-(3-Methoxyphenyl)piperazin-1-yl]-2-(3-methylphenoxy)ethanone has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a ligand in receptor binding studies.

    Medicine: Explored for its pharmacological properties, including potential therapeutic effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-[4-(3-Methoxyphenyl)piperazin-1-yl]-2-(3-methylphenoxy)ethanone involves its interaction with specific molecular targets, such as receptors or enzymes. The piperazine ring can interact with various biological targets, leading to changes in cellular signaling pathways. The methoxy and methyl groups may enhance the compound’s binding affinity and selectivity for these targets.

Comparison with Similar Compounds

Similar Compounds

  • 1-[4-(4-Methoxyphenyl)piperazin-1-yl]ethanone
  • 4-(3-Methoxyphenyl)piperazin-1-ium 4-(3-Methoxyphenyl)piperazine-1-carboxylate monohydrate

Uniqueness

1-[4-(3-Methoxyphenyl)piperazin-1-yl]-2-(3-methylphenoxy)ethanone is unique due to its specific substitution pattern on the piperazine ring, which may confer distinct pharmacological properties compared to other piperazine derivatives. Its combination of methoxy and methyl groups can influence its chemical reactivity and biological activity, making it a valuable compound for further research and development.

Properties

IUPAC Name

1-[4-(3-methoxyphenyl)piperazin-1-yl]-2-(3-methylphenoxy)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24N2O3/c1-16-5-3-8-19(13-16)25-15-20(23)22-11-9-21(10-12-22)17-6-4-7-18(14-17)24-2/h3-8,13-14H,9-12,15H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KRDLKYIVIFSXNM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)OCC(=O)N2CCN(CC2)C3=CC(=CC=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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